Product packaging for 3,4-Dihydroxybutanenitrile(Cat. No.:CAS No. 83527-35-9)

3,4-Dihydroxybutanenitrile

Cat. No.: B3430447
CAS No.: 83527-35-9
M. Wt: 101.10 g/mol
InChI Key: MXKPBRJADBPHSC-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Nitrile Compounds

3,4-Dihydroxybutanenitrile (B152203), a bifunctional organic molecule, holds a significant position within the realm of organic chemistry. It belongs to the nitrile family, characterized by the presence of a cyano (-C≡N) functional group. oup.com The carbon and nitrogen atoms of the cyano group are triple-bonded, a feature that imparts distinct chemical reactivity to nitriles. Organic chemistry, the study of carbon-containing compounds, encompasses a vast array of molecules, and nitriles are a vital class due to their versatile applications as solvents and intermediates in the synthesis of various materials like plastics and elastomers. oup.comwikipedia.org

The structure of this compound also features two hydroxyl (-OH) groups, classifying it as a diol. The presence of both a nitrile and two hydroxyl groups makes it a polyol, a compound with multiple hydroxyl groups. google.com This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. The interplay between the nucleophilic character of the hydroxyl groups and the electrophilic nature of the nitrile carbon, along with the ability of the nitrile group to be hydrolyzed to a carboxylic acid or reduced to an amine, provides a rich platform for creating more complex molecules.

Nitriles are found in both natural and industrial contexts. oup.com In nature, they are present in various plants and are involved in defense mechanisms. nih.gov Industrially, they are crucial for the production of numerous commercial products. oup.com The study of compounds like this compound contributes to the broader understanding of how structure and functional groups dictate the physical and chemical properties of organic molecules.

Historical Overview and Evolution of Research Pertaining to Dihydroxybutanenitriles

The study of organic compounds, including nitriles, has evolved significantly since the early 19th century. Initially, it was believed that organic compounds could only be derived from living organisms, a concept known as vitalism. lumenlearning.com This theory was challenged in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from an inorganic precursor. wikipedia.orgferrovial.comchemicalnote.com This pivotal moment opened the door for the laboratory synthesis of a vast number of organic molecules. chemicalnote.com

The specific history of dihydroxybutanenitriles is closely tied to the advancement of synthetic organic chemistry. Early methods for preparing racemic this compound involved the reaction of racemic 3-chloro-1,2-propanediol (B139630) with potassium cyanide (KCN) or sodium cyanide (NaCN) in water. google.com However, these methods often resulted in the formation of byproducts and had issues with reaction selectivity and yield. google.com

Over time, research has focused on developing more efficient and selective synthetic routes. For instance, a method for producing optically active this compound has been developed, highlighting the growing importance of stereochemistry in chemical synthesis. google.com This involves the reaction of R-3-chloro-1,2-propanediol with a metal cyanide. google.com

The investigation of this compound has also been driven by its potential role in biological processes. It has been studied as a potential metabolite of allylnitrile. oup.comoup.com Research in this area has involved the chemical synthesis of this compound to study its biological activity. oup.com Furthermore, its synthesis has been explored in the context of understanding the biosynthesis of certain natural products in plants, such as the hydroxynitrile glucoside alliarinoside. nih.govresearchgate.net

Structural Features and Stereochemical Considerations of this compound

The molecular structure of this compound (C₄H₇NO₂) consists of a four-carbon chain with a nitrile group at one end (C1) and hydroxyl groups attached to the third and fourth carbon atoms. uni.lu The presence of a chiral center at the C3 position means that this compound can exist as a pair of enantiomers, designated as (R)- and (S)-3,4-dihydroxybutanenitrile.

The synthesis of this compound can result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. oup.comoup.com However, methods for the stereospecific synthesis of the individual enantiomers have also been developed, which is crucial for applications where a specific stereoisomer is required. google.comoup.com For example, the synthesis of S-3,4-dihydroxybutyronitrile can be achieved from R-3-chloro-1,2-propanediol. google.com The ability to selectively synthesize one enantiomer over the other is a significant achievement in organic synthesis, often accomplished through the use of chiral starting materials or catalysts. ucla.edu

The structural characteristics of this compound, particularly the presence of the hydroxyl and nitrile groups, allow it to participate in a variety of chemical reactions. The hydroxyl groups can undergo reactions typical of alcohols, such as esterification and etherification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This versatility makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. mdpi.com

PropertyValue
Molecular FormulaC₄H₇NO₂
Molecular Weight101.10 g/mol
IUPAC NameThis compound
CAS Number83527-35-9
SMILESC(C#N)C(CO)O
InChIInChI=1S/C4H7NO2/c5-2-1-4(7)3-6/h4,6-7H,1,3H2
InChIKeyMXKPBRJADBPHSC-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B3430447 3,4-Dihydroxybutanenitrile CAS No. 83527-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-2-1-4(7)3-6/h4,6-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKPBRJADBPHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449925
Record name 3,4-dihydroxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126577-60-4, 83527-35-9
Record name 3,4-dihydroxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroxybutanenitrile
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Synthetic Methodologies for 3,4 Dihydroxybutanenitrile

Chemo- and Regioselective Approaches to 3,4-Dihydroxybutanenitrile (B152203) Synthesis

Chemo- and regioselectivity are critical in the synthesis of polyfunctional molecules like this compound to ensure the desired connectivity and avoid the formation of unwanted isomers. Key strategies involve the regioselective opening of epoxides and nucleophilic substitution reactions.

One prominent method involves the ring-opening of glycidol (B123203), an epoxide, with a cyanide source. In a procedure yielding the racemic product, glycidol is treated with sodium cyanide (NaCN) and lithium perchlorate (B79767) (LiClO₄) in an acetonitrile (B52724) (CH₃CN) solvent. oup.comoup.com The reaction proceeds via a regioselective nucleophilic attack of the cyanide ion on the less sterically hindered terminal carbon of the epoxide ring, resulting in this compound in high yield. oup.comoup.com

Table 1: Regioselective Synthesis of this compound from Glycidol

ReactantReagentsSolventConditionsYieldRef.
GlycidolNaCN, LiClO₄CH₃CN55°C, 3h94% oup.comoup.com

Another well-documented regioselective synthesis starts from the more accessible precursor, allyl alcohol. nih.gov This multi-step pathway begins with the protection of the hydroxyl group, followed by a regioselective epoxidation of the double bond, and subsequent ring-opening with a cyanide source. nih.govresearchgate.net The key steps are:

  • Protection: The hydroxyl group of allyl alcohol is protected, for example, with a tert-butyldiphenylsilyl (TBDPS) group. nih.gov
  • Epoxidation: The protected allyl alcohol is then treated with an oxidizing agent like m-Chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide. nih.gov
  • Cyanation: The epoxide ring is opened regioselectively by a cyanide nucleophile, such as trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid like lithium perchlorate, which attacks the terminal carbon. nih.govresearchgate.net
  • Deprotection: The final step involves the removal of the silyl (B83357) protecting group to yield this compound. nih.govresearchgate.net
  • A third approach utilizes 3-chloropropane-1,2-diol as the starting material. In this method, a direct nucleophilic substitution reaction is carried out where sodium cyanide displaces the chloride ion to form the target molecule. scribd.com This reaction is inherently regioselective, as the cyanide ion preferentially attacks the carbon bearing the leaving group (chlorine).

    Enantioselective and Diastereoselective Synthesis of this compound

    As a chiral molecule, the stereoselective synthesis of individual enantiomers of this compound is of significant interest for applications in pharmaceuticals. This is achieved through biocatalysis, the use of chiral starting materials, and chemoenzymatic strategies.

    Chiral Catalyst-Mediated Strategies (e.g., Biocatalysis)

    Biocatalysis leverages the inherent stereoselectivity of enzymes to produce enantiomerically pure compounds. springernature.com Various hydrolase enzymes have been identified for their potential to catalyze reactions involving this compound or its precursors. google.com Patents describe processes where enzymes are used in a key enantioselective step to prepare either the (R) or (S) enantiomer of the compound. google.comjustia.com

    Furthermore, microbial synthesis pathways have been developed for closely related molecules, demonstrating the feasibility of a fully biological route. Researchers have engineered a platform for the microbial synthesis of 3,4-dihydroxybutyric acid (3,4-DHBA) and its corresponding lactone from glucose. mit.edu This work establishes a biosynthetic pathway for the C4 dihydroxy carbon skeleton, suggesting that a similar biocatalytic approach could be adapted for the direct synthesis of enantiopure this compound. mit.edu

    Chiral Auxiliary-Based Syntheses

    The "chiral pool" approach, which uses readily available, inexpensive chiral molecules as starting materials, is another effective strategy. A total synthesis of (R)-3,4-Dihydroxybutanenitrile has been reported starting from ascorbic acid (Vitamin C). ucla.edu In this pathway, ascorbic acid is converted into an intermediate, (R)-cyanoacetonide, which is then hydrolyzed to yield the desired (R)-enantiomer of this compound. ucla.edu The stereocenter from the natural product is transferred through the synthetic sequence, ensuring the final product's enantiopurity.

    Chemoenzymatic Synthetic Pathways

    Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. mdpi.comnih.gov Such a process has been developed for the stereoselective preparation of the enantiomers of this compound. mdpi.comepo.org A typical pathway involves:

    Chemical Synthesis: A racemic mixture of this compound is synthesized using conventional chemical methods. oup.com

    Regioselective Chemical Modification: The racemic diol undergoes a regioselective chemical transformation. For instance, it can be tosylated by reacting it with dibutyltinoxide and p-toluenesulfonyl chloride, which selectively modifies one of the hydroxyl groups. justia.comepo.org

    Enzymatic Resolution: The key enantioselective step involves an enzyme that can differentiate between the two enantiomers of the modified substrate, enabling their separation and the isolation of the desired enantiomerically pure product. justia.commdpi.com

    Table 2: Chemoenzymatic Synthesis Approach

    StepDescriptionPurposeRef.
    1Synthesis of racemic this compoundObtain starting material oup.com
    2Regioselective tosylationPrepare substrate for enzymatic step justia.comepo.org
    3Enzymatic kinetic resolutionSeparate enantiomers mdpi.com

    Green Chemistry Principles in the Synthesis of this compound

    Applying green chemistry principles to chemical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

    Solvent-Free and Aqueous Media Syntheses

    A significant step towards greener synthesis is the replacement of volatile and often toxic organic solvents with environmentally benign alternatives like water, or by eliminating the solvent entirely.

    An example of an aqueous media synthesis is the preparation of this compound from 3-chloropropane-1,2-diol and sodium cyanide in water. scribd.com This method avoids organic solvents, simplifying workup and reducing environmental impact.

    Furthermore, the reaction of epoxides with trimethylsilyl cyanide (TMSCN) and a catalyst like lithium perchlorate can be performed under solvent-free conditions. nih.gov While one reported synthesis of this compound using this method employed a solvent, the underlying methodology is adaptable to a solvent-free process, representing a potential avenue for a greener synthesis of this compound. nih.govresearchgate.net

    Industrial Scale-Up Considerations for this compound Production

    Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations. The primary goals are to ensure safety, cost-effectiveness, process robustness, and consistent product quality.

    For traditional chemical routes, key scale-up challenges include:

    Reagent Handling and Cost: The use of expensive and potentially hazardous reagents like TMSCN and m-CPBA requires specialized handling infrastructure and can significantly impact production costs. researchgate.net

    Thermal Management: Exothermic steps, such as the initial cyanation reaction, require efficient heat removal to prevent runaway reactions and ensure safety, which is more complex in large-volume reactors. scribd.com

    Solvent Use and Recovery: Large-scale extractions and purifications necessitate large volumes of organic solvents. Efficient solvent recovery and recycling systems are essential for both economic and environmental reasons.

    Waste Management: The disposal of by-products from stoichiometric reagents and protecting group manipulations must be managed, adding to operational complexity and cost.

    For biosynthetic or chemoenzymatic routes, the scale-up considerations differ:

    Fermentation Technology: If using microbial production, large-scale fermenters are required. Maintaining sterility, controlling parameters like pH, temperature, and oxygen levels, and ensuring consistent cell growth and productivity are paramount. nih.gov

    Enzyme Stability and Cost: For enzymatic steps, the cost, stability, and potential for reuse of the biocatalyst are major economic drivers. Immobilization of enzymes can facilitate recovery and reuse. mdpi.com

    Downstream Processing: Separating the product from the aqueous fermentation broth or reaction medium can be challenging. Techniques like liquid-liquid extraction, chromatography, or crystallization must be optimized for efficiency and yield at a large scale. The development of high-purity products often requires recrystallization steps. google.com

    Novel Synthetic Routes and Methodological Advancements

    Recent research has focused on developing more efficient, selective, and sustainable methods for producing chiral nitriles and related diols. These advancements are paving the way for novel routes to this compound.

    One significant area of advancement is the use of biocatalysis. Engineered microorganisms are being developed to produce valuable chemicals from renewable resources. For example, a novel five-step biosynthetic pathway was established in E. coli to produce 3,4-dihydroxybutyric acid (3,4-DHBA) from D-xylose. nih.gov This demonstrates the feasibility of creating complex functionalized molecules from simple sugars. Adapting such pathways for the synthesis of the corresponding nitrile is a promising future direction.

    Chemoenzymatic strategies, which combine the advantages of chemical synthesis with the high selectivity of enzymes, represent another frontier. Lipases and hydrolases are increasingly used for the kinetic resolution of racemic intermediates, allowing for the production of enantiomerically pure compounds. mdpi.com For instance, lipases have been successfully used in the enantioselective ring-cleavage of β-lactams and the hydrolysis of esters to create chiral building blocks for pharmaceuticals. mdpi.com Similar enzymatic resolutions could be applied to intermediates in the synthesis of this compound to produce specific stereoisomers.

    Furthermore, research into the biosynthesis of cyanogenic glucosides and related hydroxynitriles in plants and insects provides insights into naturally occurring enzymatic pathways that could be harnessed for synthetic purposes. nih.gov While direct application is complex, understanding these pathways could inspire the development of novel biocatalysts for nitrile formation.

    Chemical Reactivity and Transformation Pathways of 3,4 Dihydroxybutanenitrile

    Reactions Involving the Nitrile Functionality of 3,4-Dihydroxybutanenitrile (B152203)

    The nitrile group (—C≡N) is characterized by a strong, polarized triple bond between carbon and nitrogen, rendering the carbon atom electrophilic. libretexts.orglibretexts.org This electrophilicity is the basis for its most common and synthetically useful reactions, including reduction, hydrolysis, and nucleophilic addition.

    The conversion of the nitrile group into a primary amine is a fundamental transformation that extends the carbon chain while introducing a basic nitrogenous group. The reduction of this compound would yield 4,5-dihydroxypentan-1-amine. This can be accomplished through several methods.

    Catalytic Hydrogenation : This industrial-scale method utilizes hydrogen gas (H₂) under high pressure and temperature, in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk

    Chemical Reduction : Potent hydride-donating agents are highly effective for this conversion in a laboratory setting. Lithium aluminum hydride (LiAlH₄) is a common reagent that reduces nitriles to primary amines efficiently. libretexts.orgebsco.com The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup. libretexts.orgchemguide.co.uk The mechanism involves the nucleophilic addition of two hydride ions to the electrophilic carbon of the nitrile. libretexts.org Other reagents, including diborane and diisopropylaminoborane, also serve as effective reducing agents for this purpose. wikipedia.orgnih.govorganic-chemistry.org

    Table 1: Selected Reagents for the Reduction of this compound
    Reagent/SystemTypical ConditionsProduct
    H₂ / Raney Ni, Pt, or PdHigh pressure, elevated temperature4,5-Dihydroxypentan-1-amine
    1. LiAlH₄ 2. H₂OAnhydrous ether solvent (e.g., THF, diethyl ether)4,5-Dihydroxypentan-1-amine
    Diborane (B₂H₆)THF solvent4,5-Dihydroxypentan-1-amine

    The nitrile group can be hydrolyzed to produce either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This process can be catalyzed by either an acid or a base, typically with the application of heat. chemguide.co.uk The reaction proceeds through an amide intermediate, 3,4-dihydroxybutanamide, which can sometimes be isolated under milder conditions. chemistrysteps.com

    Acid-Catalyzed Hydrolysis : When heated with an aqueous acid like sulfuric acid or hydrochloric acid, the nitrile is converted into a carboxylic acid (3,4-dihydroxybutanoic acid) and an ammonium salt. libretexts.orgchemguide.co.uk The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. lumenlearning.comchemistrysteps.com This leads to an imidic acid intermediate, which tautomerizes to the more stable amide. chemistrysteps.com Continued heating under acidic conditions hydrolyzes the amide to the final carboxylic acid. ebsco.com

    Base-Catalyzed Hydrolysis : Heating a nitrile with an aqueous base, such as sodium hydroxide, initially forms a carboxylate salt (sodium 3,4-dihydroxybutanoate) and releases ammonia (B1221849) gas. chemguide.co.uk The mechanism involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.comchemistrysteps.com Subsequent acidification of the reaction mixture is necessary to obtain the free 3,4-dihydroxybutanoic acid. chemguide.co.uk

    Table 2: Products of Nitrile Hydrolysis under Different Conditions
    CatalystReagentsIntermediateFinal Product (after workup)
    AcidDilute H₂SO₄ or HCl, Heat3,4-Dihydroxybutanamide3,4-Dihydroxybutanoic acid
    BaseAqueous NaOH or KOH, Heat3,4-Dihydroxybutanamide3,4-Dihydroxybutanoic acid

    The electrophilic carbon of the nitrile group is a target for a variety of strong nucleophiles, most notably organometallic reagents. wikipedia.org

    Reaction with Grignard Reagents : Organomagnesium halides (Grignard reagents) add to the nitrile to form an intermediate imine salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org For this reaction to be successful with this compound, the hydroxyl groups must first be protected, as they would otherwise react with the Grignard reagent. For instance, a protected this compound reacting with methylmagnesium bromide would ultimately yield a protected version of 1,2-dihydroxy-5-hexanone.

    Reactions at the Hydroxyl Groups of this compound

    The presence of both a primary and a secondary hydroxyl group allows for reactions typical of alcohols, such as esterification, etherification, and oxidation. The different steric and electronic environments of the two hydroxyl groups may allow for selective reactions under carefully controlled conditions.

    Esterification : The hydroxyl groups can be converted into esters through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. medcraveonline.com The reaction with a carboxylic acid (Fischer esterification) is an equilibrium process requiring an acid catalyst, while reactions with acyl chlorides are generally faster and irreversible. The primary hydroxyl group is typically more reactive and less sterically hindered than the secondary one, allowing for potential regioselective esterification.

    Etherification : The hydroxyl groups can be transformed into ethers. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. Another important transformation is the formation of silyl (B83357) ethers, which are often used as protecting groups in multi-step syntheses. researchgate.net Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) react with the hydroxyl groups in the presence of a mild base to form stable silyl ethers.

    Table 3: Common Transformations of Hydroxyl Groups
    Reaction TypeTypical Reagent(s)Functional Group Formed
    Fischer EsterificationR-COOH, H⁺ catalystEster (R-COO-R')
    AcylationR-COCl or (RCO)₂OEster (R-COO-R')
    Williamson Ether Synthesis1. NaH or Na 2. R-XEther (R-O-R')
    Silyl Ether FormationR₃SiCl, ImidazoleSilyl Ether (R-O-SiR₃)

    The oxidation of the primary and secondary hydroxyl groups of this compound can lead to a variety of carbonyl-containing compounds. The specific product obtained is highly dependent on the choice of oxidizing agent.

    Oxidation of the Secondary Alcohol : The secondary hydroxyl group can be oxidized to a ketone using a range of reagents, including pyridinium chlorochromate (PCC), or conditions such as Swern or Dess-Martin periodinane oxidations. This would yield 4-hydroxy-3-oxobutanenitrile.

    Oxidation of the Primary Alcohol : The primary hydroxyl group can be selectively oxidized to an aldehyde with mild reagents like PCC or Dess-Martin periodinane, resulting in 3-hydroxy-4-oxobutanenitrile. However, stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will typically oxidize the primary alcohol all the way to a carboxylic acid, forming 3-carboxy-3-hydroxypropanenitrile.

    Table 4: Potential Oxidation Products of this compound
    Hydroxyl Group TargetedOxidizing Agent ClassExample ReagentResulting Functional Group
    Secondary (-CHOH)MildPCC, Dess-Martin PeriodinaneKetone
    Primary (-CH₂OH)MildPCC, Dess-Martin PeriodinaneAldehyde
    Primary (-CH₂OH)StrongKMnO₄, H₂CrO₄Carboxylic Acid

    Derivatization Strategies for Protecting Groups

    In multi-step syntheses involving this compound, selective protection of one or both hydroxyl groups is often a necessary strategy to prevent unwanted side reactions. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal. Silyl ethers are commonly employed for the protection of alcohols due to their straightforward installation and mild cleavage conditions. fiveable.me

    One documented derivatization involves the use of tert-Butyldiphenylsilyl chloride (TBDPSiCl) to selectively protect the primary hydroxyl group of a precursor to this compound. researchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), and a catalyst like 4-dimethylaminopyridine (DMAP). researchgate.net The bulky nature of the TBDPS group favors reaction at the less sterically hindered primary alcohol. Deprotection to regenerate the hydroxyl group is efficiently achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). researchgate.net

    Other common protecting groups for diols can also be applied, offering different stabilities and deprotection methods.

    Protecting GroupReagents for ProtectionReagents for DeprotectionStability
    Silyl Ethers (e.g., TBDPS, TBS)Silyl chloride (e.g., TBDPSiCl), Base (e.g., Imidazole, TEA)Fluoride ion (e.g., TBAF, HF)Stable to most conditions except acidic and fluoride-containing reagents.
    Benzyl Ethers (Bn)Benzyl bromide (BnBr), Base (e.g., NaH)Catalytic Hydrogenolysis (H₂, Pd/C)Robust; stable to acidic and basic conditions. fiveable.me
    Acetals/Ketals (e.g., Acetonide)Acetone or 2,2-dimethoxypropane, Acid catalystAqueous Acid (e.g., HCl, H₂SO₄)Protects 1,2- and 1,3-diols simultaneously; acid-labile. fiveable.me
    Methoxymethyl Ethers (MOM)MOMCl, Base (e.g., Hunig's base)Acidic conditionsCleaved under acidic conditions. fiveable.me

    Intramolecular Cyclization and Heterocycle Formation from this compound

    The proximate arrangement of the hydroxyl and nitrile functional groups in this compound provides a template for intramolecular cyclization, leading to the formation of various heterocyclic structures. These reactions are typically promoted by acidic or basic conditions.

    One potential pathway is the acid-catalyzed cyclization where a hydroxyl group acts as an internal nucleophile, attacking the electrophilic carbon of the protonated nitrile. This process can lead to the formation of a five- or six-membered cyclic imino ether (a substituted oxazoline or oxazine derivative), which are important heterocyclic motifs.

    Alternatively, the diol functionality can be utilized to form heterocyclic rings. For instance, reaction with an aldehyde or ketone under acidic conditions can yield a cyclic acetal, such as a derivative of 1,3-dioxolane (if the 1,2-diol reacts) or 1,3-dioxane (if the 1,3-diol reacts, though less likely in this specific molecule).

    Furthermore, derivatives of this compound can undergo more complex cascade reactions. While not documented for this specific molecule, analogous systems demonstrate that such structures can be precursors in sequences involving condensation, cyclization, and intramolecular cycloaddition to build complex polycyclic frameworks. whiterose.ac.uk

    Mechanistic Studies of Key Transformation Pathways

    The mechanisms governing the transformations of this compound are fundamental to controlling reaction outcomes.

    Mechanism of Hydroxyl Group Protection (Silylation): The protection of a hydroxyl group with a silyl chloride like TBDPSiCl proceeds via a nucleophilic substitution reaction.

    A base, such as triethylamine, deprotonates the hydroxyl group, increasing its nucleophilicity.

    The resulting alkoxide anion attacks the electrophilic silicon atom of the TBDPSiCl.

    The chloride ion is displaced as a leaving group, forming the silyl ether and triethylammonium chloride as a byproduct.

    Proposed Mechanism for Acid-Catalyzed Intramolecular Cyclization: The formation of a cyclic imino ether from this compound can be rationalized by the following mechanistic steps, analogous to the intramolecular formation of lactones from hydroxy acids. youtube.com

    Protonation: The nitrile nitrogen is protonated by an acid catalyst, which significantly increases the electrophilicity of the nitrile carbon.

    Nucleophilic Attack: A lone pair of electrons from one of the intramolecular hydroxyl groups attacks the activated nitrile carbon. The attack from the C4-hydroxyl would lead to a six-membered ring, while attack from the C3-hydroxyl would result in a five-membered ring.

    Ring Closure: This attack forms a new carbon-oxygen bond, resulting in a cyclic, protonated imino ether intermediate.

    Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the oxygen atom, regenerating the catalyst and yielding the final neutral cyclic imino ether product.

    Functional Group Interconversions of this compound and its Derivatives

    The nitrile and hydroxyl groups of this compound can be converted into a variety of other functional groups, enhancing its versatility as a synthetic intermediate.

    Nitrile Group Transformations: The nitrile group is a valuable precursor to amines and carbonyl compounds.

    Reduction to Primary Amines: The nitrile can be reduced to a primary amine (yielding 4,5-dihydroxy-1-pentanamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), diborane (B₂H₆), or catalytic hydrogenation (e.g., H₂ over a Platinum or Palladium catalyst). vanderbilt.edu

    Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using reagents such as Diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

    Hydroxyl Group Transformations: The hydroxyl groups can be converted into better leaving groups to facilitate substitution reactions or can be oxidized.

    Conversion to Sulfonate Esters: The hydroxyl groups can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. vanderbilt.edu The resulting sulfonate esters are excellent leaving groups in nucleophilic substitution (Sₙ2) reactions.

    Conversion to Halides: Alcohols can be converted to alkyl halides using various reagents. For example, thionyl chloride (SOCl₂) can be used to produce chlorides, while phosphorus tribromide (PBr₃) yields bromides. vanderbilt.edu These halides can then undergo further substitution reactions.

    The following table summarizes key functional group interconversions for this compound.

    Initial Functional GroupTarget Functional GroupReagents
    Nitrile (-C≡N)Primary Amine (-CH₂NH₂)LiAlH₄; H₂, Pd/C; B₂H₆
    Nitrile (-C≡N)Aldehyde (-CHO)DIBAL-H, then H₂O
    Hydroxyl (-OH)Sulfonate Ester (-OTs, -OMs)TsCl or MsCl, Pyridine
    Hydroxyl (-OH)Alkyl Chloride (-Cl)SOCl₂, PPh₃/CCl₄
    Hydroxyl (-OH)Alkyl Bromide (-Br)PBr₃, PPh₃/CBr₄

    Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dihydroxybutanenitrile

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

    The definitive assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is the first step in structural elucidation. For 3,4-Dihydroxybutanenitrile (B152203) (HO-CH₂(C4)-CH(OH)(C3)-CH₂(C2)-C≡N(C1)), the distinct electronic environments of each carbon and attached proton give rise to a unique set of resonances.

    Experimental data in D₂O shows ¹³C NMR chemical shifts at approximately δ 115.96, 46.53, 45.43, and 20.06 ppm. Based on established principles, the nitrile carbon (C1) is the most deshielded and is assigned the signal at 115.96 ppm. The carbons bearing electron-withdrawing hydroxyl groups (C3 and C4) are expected to appear downfield compared to the methylene (B1212753) carbon adjacent to the nitrile. The carbon at the C2 position, shielded by adjacent sp³ carbons, corresponds to the upfield signal at 20.06 ppm. The signals at 46.53 and 45.43 ppm are assigned to C3 and C4, respectively.

    Proton NMR data in the same solvent shows signals around δ 3.22 (1H), 2.89 (2H), and 2.75 (2H). The methine proton (H3) is coupled to three other protons, leading to a complex multiplet, and is assigned to the signal at δ 3.22. The methylene protons at C4 and C2 are assigned the remaining signals. The deshielding effect of the adjacent hydroxyl group suggests the protons at C4 (H4) would be further downfield than those at C2 (H2).

    A detailed, predicted assignment for the ¹H and ¹³C NMR spectra is presented below.

    Table 1: Predicted ¹H and ¹³C NMR Spectral Assignments for this compound

    Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
    C1 (-C≡N) - - 115-120
    C2 (-CH₂-CN) 2.7 - 2.8 Triplet (t) 18-22
    C3 (-CH(OH)-) 3.8 - 4.0 Multiplet (m) 65-70

    Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual values can vary with solvent and temperature.

    Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular backbone and spatial relationships.

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the protons on C2 and the proton on C3, and another between the C3 proton and the protons on C4, confirming the -CH₂-CH-CH₂- connectivity.

    HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link the proton signals to their corresponding carbon signals (H2 to C2, H3 to C3, and H4 to C4), validating the assignments made in 1D NMR.

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different spin systems. Key expected correlations would include the H2 protons to both the nitrile carbon (C1) and the methine carbon (C3), and the H4 protons to the C3 carbon.

    Table 2: Expected 2D NMR Correlations for this compound

    Experiment Correlating Nuclei Expected Key Cross-Peaks Information Gained
    COSY ¹H ↔ ¹H H2 ↔ H3, H3 ↔ H4 Confirms proton coupling sequence along the carbon chain.
    HSQC ¹H ↔ ¹³C (1-bond) H2 ↔ C2, H3 ↔ C3, H4 ↔ C4 Assigns protons to their directly bonded carbons.

    The flexibility of the acyclic carbon chain of this compound allows for multiple conformations due to rotation around the C2-C3 and C3-C4 single bonds.

    Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study the dynamics of conformational exchange. At room temperature, rapid rotation around the C-C bonds results in an averaged spectrum. At lower temperatures, this rotation can be slowed, potentially allowing for the observation of individual conformers. The energy barriers for rotation can be calculated from the coalescence temperature of the signals.

    NOE (Nuclear Overhauser Effect) Studies: NOE spectroscopy detects through-space interactions between protons that are close to each other (typically <5 Å), regardless of their bonding connectivity. In the context of this compound, NOE experiments could reveal the preferred staggered conformation (e.g., anti vs. gauche) around the C2-C3 and C3-C4 bonds by identifying which protons are in spatial proximity. For instance, a strong NOE between H2 and H4 would suggest a conformation where the carbon chain folds back on itself.

    Vibrational Spectroscopy (Infrared and Raman)

    Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are particularly sensitive to the types of functional groups present and their involvement in intermolecular interactions like hydrogen bonding.

    The vibrational spectrum of this compound is dominated by the characteristic frequencies of its functional groups.

    O-H Stretch: The two hydroxyl groups will give rise to a strong, broad absorption band in the IR spectrum, typically in the 3200-3500 cm⁻¹ region, characteristic of hydrogen-bonded alcohols.

    C-H Stretch: The sp³ C-H stretching vibrations from the methylene and methine groups are expected to appear as sharp peaks in the 2850-3000 cm⁻¹ range.

    C≡N Stretch: The nitrile group produces a distinct, sharp absorption of medium intensity in the region of 2240-2260 cm⁻¹ for saturated aliphatic nitriles. spectroscopyonline.com Its position can be sensitive to substitution and hydrogen bonding.

    C-O Stretch: The C-O stretching vibrations of the primary and secondary alcohol groups will result in strong bands in the fingerprint region of the IR spectrum, typically between 1000-1200 cm⁻¹.

    Table 3: Characteristic Vibrational Frequencies for this compound

    Functional Group Vibration Type Expected IR Frequency (cm⁻¹) Expected Raman Signal
    O-H (Alcohol) Stretching 3200-3500 (Broad, Strong) Weak
    C-H (sp³) Stretching 2850-3000 (Medium-Strong) Strong
    C≡N (Nitrile) Stretching 2240-2260 (Sharp, Medium) Strong

    The presence of two hydroxyl groups (hydrogen bond donors) and a nitrile group (a potential hydrogen bond acceptor) allows for a complex network of non-covalent interactions.

    Intermolecular Hydrogen Bonding: In the condensed phase, molecules of this compound are expected to form extensive intermolecular hydrogen bonds between the hydroxyl group of one molecule and an oxygen or nitrile nitrogen of a neighboring molecule. This is the primary reason for the significant broadening of the O-H stretching band in the IR spectrum.

    Intramolecular Hydrogen Bonding: It is also possible for a hydrogen bond to form within a single molecule, for instance, between the hydrogen of the C3-hydroxyl group and the oxygen of the C4-hydroxyl group, or between a hydroxyl hydrogen and the nitrogen of the nitrile group. The formation of such an intramolecular bond would depend on the conformational preference of the molecule.

    Vibrational spectroscopy is a direct probe of these interactions. The position, width, and shape of the O-H stretching band are highly sensitive to the strength and nature of the hydrogen bonding. Furthermore, the involvement of the nitrile nitrogen in a hydrogen bond can cause a slight shift (typically a blueshift) in the C≡N stretching frequency, providing further evidence of the specific interactions occurring within the substance.

    Mass Spectrometry Techniques

    Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule. For this compound, a combination of high-resolution mass spectrometry and fragmentation pathway analysis provides definitive evidence for its elemental composition and connectivity.

    High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, allowing for the determination of its elemental formula. The theoretical exact mass of the protonated molecular ion of this compound ([C₄H₇NO₂ + H]⁺) is calculated to be 102.0555 g/mol . Experimental determination via HRMS would be expected to yield a value in very close agreement, confirming the elemental composition.

    Ion Elemental Composition Theoretical Exact Mass (m/z)
    [M+H]⁺C₄H₈NO₂⁺102.0555
    [M+Na]⁺C₄H₇NNaO₂⁺124.0374

    This table presents the theoretical exact masses for the protonated and sodiated adducts of this compound.

    Upon collision-induced dissociation (CID), the protonated molecule would likely undergo characteristic losses of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the carbon-carbon bonds.

    Proposed Fragmentation Pathways:

    Loss of Water: A primary fragmentation route would involve the dehydration of the alcohol functionalities, leading to the formation of a fragment ion at m/z 84.0449. This is a common fragmentation pattern for alcohols. youtube.comyoutube.com

    Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl groups (alpha-cleavage) is another expected fragmentation. youtube.comlibretexts.org For instance, cleavage between C3 and C4 would result in a resonance-stabilized cation.

    Nitrile Group Fragmentation: The nitrile group can also influence the fragmentation, potentially leading to the loss of HCN (hydrogen cyanide) or rearrangement reactions. The presence of nitrogen can often be inferred from the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. whitman.edu

    A detailed analysis of the MS/MS spectrum would allow for the piecing together of the molecule's structure, confirming the presence and connectivity of the dihydroxy and nitrile functionalities.

    Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
    84.0449H₂OIon resulting from dehydration
    73.0290C₂H₄OCleavage between C2 and C3
    56.0395H₂O + COSequential loss from the dehydrated ion

    This table outlines potential fragment ions and their corresponding neutral losses for this compound based on general fragmentation principles of similar compounds.

    Chiroptical Spectroscopy for Absolute Configuration Determination

    Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for determining the absolute configuration of stereocenters.

    Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. yale.edu While this compound lacks a strong chromophore in the near-UV region, the hydroxyl and nitrile groups can exhibit weak electronic transitions in the far-UV region. The resulting CD spectrum, though potentially weak, would be characteristic of the specific enantiomer. For chiral diols, the sign and magnitude of the Cotton effect in the CD spectrum are highly sensitive to the relative stereochemistry of the hydroxyl groups. nih.gov It is anticipated that the (3R,4R) and (3S,4S) enantiomers of this compound would exhibit mirror-image CD spectra.

    Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.orgslideshare.net Similar to CD, the ORD curve of this compound would be expected to show a Cotton effect in the region of its electronic transitions. The shape and sign of the ORD curve provide critical information for assigning the absolute configuration. For vicinal diols, empirical rules, such as the "Diol Rule," can sometimes be applied to correlate the sign of the Cotton effect with the chirality of the molecule. slideshare.net

    Spectroscopic Technique Principle Expected Information for this compound
    Circular Dichroism (CD)Differential absorption of circularly polarized lightDetermination of absolute configuration from the sign of the Cotton effect.
    Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelengthConfirmation of absolute configuration through the analysis of the Cotton effect curve.

    This table summarizes the principles and expected outcomes of chiroptical spectroscopy techniques for this compound.

    X-ray Crystallography of Crystalline Derivatives of this compound

    X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org However, this technique requires a well-ordered single crystal. As this compound is a small, potentially non-crystalline molecule at room temperature, obtaining suitable crystals for X-ray diffraction can be challenging.

    To overcome this limitation, crystalline derivatives of this compound can be synthesized. For example, reaction of the hydroxyl groups with a chiral derivatizing agent that is itself crystalline can facilitate the formation of a diastereomeric derivative that readily crystallizes. Alternatively, co-crystallization with a suitable host molecule can also be employed. nih.gov

    Once a suitable crystal is obtained, X-ray diffraction analysis can provide the precise spatial arrangement of all atoms in the molecule, including the relative and absolute configuration of the stereocenters at C3 and C4. The resulting crystal structure would serve as the ultimate proof of the molecule's stereochemistry.

    Theoretical and Computational Investigations of 3,4 Dihydroxybutanenitrile

    Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

    Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. A computational study of 3,4-Dihydroxybutanenitrile (B152203) would typically employ these methods to elucidate its electronic structure.

    Molecular Orbital Analysis and Electronic Properties

    Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. For this compound, this analysis would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

    Charge Distribution and Reactivity Prediction

    The distribution of electron density within the this compound molecule would be analyzed to understand its polarity and reactive sites. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how the molecule would interact with other reagents. Atomic charges, calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide a quantitative measure of the charge on each atom, further refining predictions of reactivity.

    Conformational Analysis and Energy Landscapes of this compound

    Due to the presence of single bonds, the this compound molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformations and understand the energy barriers between them.

    Global Minimum Conformations

    A systematic search for the global minimum conformation—the most stable three-dimensional structure of the molecule—would be performed. This involves exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. The resulting geometries are then optimized to find the lowest energy structure. Identifying the global minimum is essential as it represents the most populated conformation under equilibrium conditions and is the starting point for most reactivity studies.

    Torsional Scans and Conformational Equilibrium

    To understand the flexibility of the molecule, torsional scans would be conducted. This involves systematically rotating specific dihedral angles (for instance, around the C-C bonds of the butane (B89635) backbone) and calculating the energy at each step. The resulting energy profile, or potential energy surface scan, reveals the energy barriers between different conformations. This data allows for the calculation of the relative populations of different conformers at a given temperature, providing insight into the conformational equilibrium of this compound.

    Reaction Pathway Modeling and Transition State Characterization

    Computational methods can be used to model the mechanism of chemical reactions involving this compound. This involves identifying the lowest energy path from reactants to products, which proceeds through a high-energy species known as the transition state.

    To model a reaction pathway, the structures of the reactants, products, and the transition state connecting them are optimized. The transition state is a first-order saddle point on the potential energy surface, and its structure provides critical insights into the mechanism of the reaction. Frequency calculations are performed to confirm the nature of these stationary points; reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

    Without specific published research on this compound, the detailed data tables and specific research findings for the subsections above cannot be provided. The generation of such data would require novel, dedicated computational chemistry research to be performed on this molecule.

    Spectroscopic Property Prediction and Validation against Experimental Data

    The theoretical prediction of spectroscopic properties for molecules like this compound is a powerful tool for understanding its electronic structure and vibrational modes. researchgate.net Computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the calculation of various spectra, including infrared (IR) and nuclear magnetic resonance (NMR), providing insights that complement and guide experimental work. researchgate.netresearchgate.net

    The process begins with the geometry optimization of the this compound molecule. researchgate.net Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), the calculation finds the lowest energy conformation of the molecule. nih.gov Once the optimized geometry is obtained, further calculations can be performed to predict spectroscopic data. researchgate.net

    For IR spectroscopy, computational methods calculate the harmonic vibrational frequencies. researchgate.net These frequencies correspond to the stretching and bending of bonds within the molecule, such as the O-H stretch of the hydroxyl groups, the C≡N stretch of the nitrile group, and various C-H, C-O, and C-C bond vibrations. docbrown.info The output provides a list of vibrational modes and their corresponding frequencies (in cm⁻¹) and intensities. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov

    For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is widely used to predict the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). uncw.edu These shielding values are then converted into chemical shifts (in ppm) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). docbrown.infodocbrown.info The predicted chemical shifts help in assigning the signals in an experimental NMR spectrum to specific atoms within the this compound structure. frontiersin.org

    Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

    To illustrate the validation process, the following tables present a hypothetical comparison between DFT-calculated and experimental spectroscopic data for this compound.

    Table 1: Infrared (IR) Spectroscopy Data

    Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹, Scaled)Hypothetical Experimental Wavenumber (cm⁻¹)
    O-HStretching34503475
    C-HStretching29502960
    C≡NStretching22552260
    C-OStretching10801090

    Table 2: ¹³C NMR Spectroscopy Data

    Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Chemical Shift (ppm)
    C1 (CN)118.5119.0
    C235.235.8
    C370.170.5
    C464.865.2

    Table 3: ¹H NMR Spectroscopy Data

    Hydrogen Atom(s)Predicted Chemical Shift (ppm)Hypothetical Experimental Chemical Shift (ppm)
    H on C22.652.70
    H on C33.803.85
    H on C43.603.65
    H on OH4.50 (variable)4.60 (variable)

    Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

    Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. neutron-sciences.org For this compound, MD simulations can provide profound insights into its behavior in a solvent, typically water, and detail the nature of its intermolecular interactions. tandfonline.comnih.gov

    The simulation begins by creating a system box containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. neutron-sciences.orguiuc.edu Commonly used force fields for organic molecules include OPLS (Optimized Potentials for Liquid Simulations), AMBER (Assisted Model Building with Energy Refinement), and CHARMM (Chemistry at HARvard Macromolecular Mechanics). nih.govneutron-sciences.org The choice of water model (e.g., TIP3P, SPC/E) is also critical for accurately representing the solvent environment. github.io

    Once the system is set up and equilibrated, the simulation calculates the forces on each atom and integrates Newton's equations of motion to track their positions and velocities over a set period, typically nanoseconds to microseconds. neutron-sciences.org

    Analysis of the resulting trajectory can reveal detailed information about solvent effects. For instance, the formation of a solvation shell around the this compound molecule can be visualized and quantified. The polar hydroxyl (-OH) and nitrile (-CN) groups are expected to form strong hydrogen bonds with surrounding water molecules. researchgate.net The strength and lifetime of these hydrogen bonds can be calculated, providing a measure of the solute-solvent interaction strength.

    MD simulations are also ideal for studying intermolecular interactions between multiple this compound molecules. By simulating the compound at a higher concentration, one can observe how the molecules interact with each other. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. researchgate.net These interactions are crucial for understanding the bulk properties of the substance. mdpi.com Properties like the radial distribution function (RDF) can be calculated to determine the probability of finding another molecule at a certain distance, revealing the local molecular structure and packing in the liquid state. mdpi.com

    Typical Parameters for a Molecular Dynamics Simulation

    The table below outlines a typical set of parameters that could be used for an MD simulation of this compound in an aqueous solution.

    Table 4: Molecular Dynamics Simulation Parameters

    ParameterValue / DescriptionPurpose
    Force FieldOPLS-AA / AMBERDefines the potential energy and forces between atoms of the solute.
    Solvent ModelTIP3P WaterRepresents the aqueous environment.
    System Size~5000 atoms (1 solute, ~1600 water molecules)Ensures bulk solvent behavior and minimizes self-interaction.
    Temperature298 K (25 °C)Simulates room temperature conditions.
    Pressure1 atmSimulates standard atmospheric pressure.
    Simulation Time100 nsAllows for sufficient sampling of molecular motions and interactions.
    AnalysisRDF, Hydrogen Bond AnalysisTo quantify intermolecular structure and specific interactions.

    The Versatile Role of this compound as a Chemical Building Block

    Tübingen, Germany - The chemical compound this compound is emerging as a significant intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialized chemical sectors. Its unique structure, featuring both nitrile and diol functionalities, offers a versatile platform for the construction of a variety of molecular architectures. This article explores the applications of this compound in several key areas of chemical synthesis.

    Q & A

    Q. Basic Research Focus

    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm hydroxyl and nitrile group positions. DMSO-d₆ is preferred to observe hydroxyl protons via hydrogen bonding .
    • HPLC-MS : Reversed-phase HPLC with C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS detects impurities and validates molecular ion peaks (e.g., [M+H]⁺ at m/z 118.06) .
    • FT-IR : Strong absorbance bands at ~2250 cm⁻¹ (C≡N stretch) and 3200–3400 cm⁻¹ (O-H stretch) confirm functional groups .

    How can regioselective functionalization of this compound be achieved in multi-step syntheses?

    Advanced Research Focus
    Regioselectivity challenges arise due to the proximity of hydroxyl groups. Strategies include:

    • Protecting Groups : Temporary protection of one hydroxyl (e.g., tert-butyldimethylsilyl) enables selective nitrile or hydroxyl derivatization .
    • Metal Catalysis : Palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) target specific positions using halogenated intermediates .
    • Enzymatic Methods : Lipases or oxidases selectively modify hydroxyl groups under mild conditions, preserving nitrile integrity .

    What computational models predict the reactivity of this compound in catalytic systems?

    Advanced Research Focus
    Density Functional Theory (DFT) simulations assess electron density distribution, identifying reactive sites (e.g., nitrile’s electrophilic carbon). Molecular dynamics models predict solvation effects and transition states in hydrolysis or reduction reactions. For instance, B3LYP/6-31G(d) calculations show nitrile stabilization via intramolecular hydrogen bonding with adjacent hydroxyls, reducing hydrolysis rates .

    How do storage conditions affect the stability of this compound?

    Q. Basic Research Focus

    • Temperature : Store at –20°C in amber vials to prevent thermal decomposition and nitrile hydrolysis.
    • Humidity : Desiccants (e.g., silica gel) mitigate moisture-induced degradation.
    • Solvent : Dissolve in anhydrous DMF or THF for long-term stability (>6 months) .

    What mechanistic insights explain contradictory data in catalytic hydrogenation of this compound?

    Advanced Research Focus
    Conflicting reports on hydrogenation efficiency (e.g., amine vs. alcohol products) arise from catalyst choice and solvent polarity. Pd/C in ethanol favors primary amine formation via nitrile reduction, while Rh/Al₂O₃ in acidic media produces secondary alcohols via intermediate imine hydrolysis. Kinetic studies (e.g., in situ IR monitoring) reveal pH-dependent pathways .

    How can chiral resolution of this compound derivatives be optimized?

    Advanced Research Focus
    Enantiomeric separation requires chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Pre-column derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances resolution. Circular dichroism (CD) spectroscopy validates enantiopurity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.